![molecular formula C7H8N6OS B6533460 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 1058197-68-4](/img/structure/B6533460.png)
2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
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Overview
Description
The compound “2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide” is a derivative of the 1,2,3-triazole family . Triazoles are nitrogen-containing heterocyclic compounds that have found broad applications in various fields such as drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Molecular Structure Analysis
The 1,2,3-triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .Physical And Chemical Properties Analysis
The 1,2,3-triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Scientific Research Applications
Drug Discovery
1,2,3-triazoles have been used extensively in drug discovery due to their high chemical stability and strong dipole moment . They have been used in the development of various medicinal compounds, including the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .
Organic Synthesis
1,2,3-triazoles are also used in organic synthesis. Their high chemical stability makes them suitable for use in various chemical reactions .
Polymer Chemistry
In polymer chemistry, 1,2,3-triazoles are used due to their ability to form strong and stable polymers .
Supramolecular Chemistry
1,2,3-triazoles play a crucial role in supramolecular chemistry, where they are used to create complex structures .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a process that involves attaching two biomolecules together .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used in the study of biological systems through the application of chemical techniques, tools, and methods .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging, a technique used to visualize biological structures .
Materials Science
In materials science, 1,2,3-triazoles are used in the development of new materials with unique properties .
As for “F5061-0018”, it is a model number for a product unrelated to the compound you’re asking about . If you have any other compounds you’d like me to analyze, feel free to ask!
Future Directions
The 1,2,3-triazoles have received a great deal of attention in academics and industry . Therefore, the development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . This suggests that there could be potential future research directions in the synthesis and application of “2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide” and its derivatives.
properties
IUPAC Name |
2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6OS/c1-13-6-5(11-12-13)7(10-3-9-6)15-2-4(8)14/h3H,2H2,1H3,(H2,8,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJZJOVNJZBGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)N)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide |
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